![molecular formula C42H62N6O19 B13840305 Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
Bis-5,6'-[N-(HABA-CBz)] Kanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the addition of two N-(HABA-CBz) groups at the 5 and 6’ positions of the Kanamycin A molecule. The molecular formula of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is C42H62N6O19, and it has a molecular weight of 954.97 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves the protection of the amino groups of Kanamycin A followed by the selective acylation at the 5 and 6’ positions. The reaction typically involves the use of benzyl chloroformate (CBz-Cl) and 4-hydroxybenzoic acid (HABA) as reagents. The reaction conditions include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protective groups, yielding the parent Kanamycin A.
Substitution: The compound can undergo substitution reactions where the N-(HABA-CBz) groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other aminoglycoside derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating infections caused by gram-negative bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanamycin A: The parent compound, an aminoglycoside antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A related aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is unique due to the presence of the N-(HABA-CBz) groups, which enhance its stability and potentially its antibacterial activity. This modification distinguishes it from other aminoglycosides and provides a basis for further research and development.
Eigenschaften
Molekularformel |
C42H62N6O19 |
|---|---|
Molekulargewicht |
955.0 g/mol |
IUPAC-Name |
benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1 |
InChI-Schlüssel |
OCVGJXQINKOQMV-BVYGKWFSSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


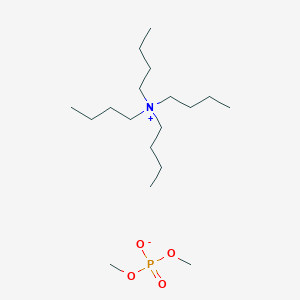
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
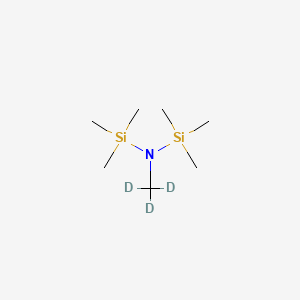
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
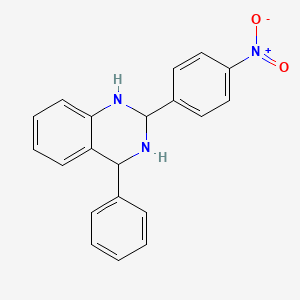
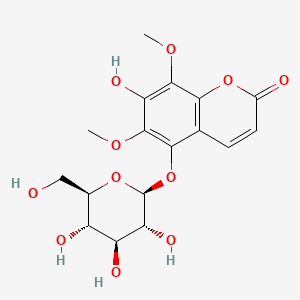

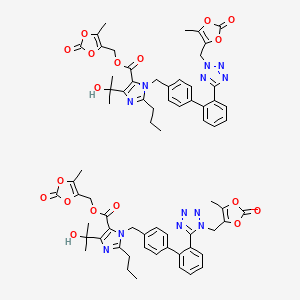

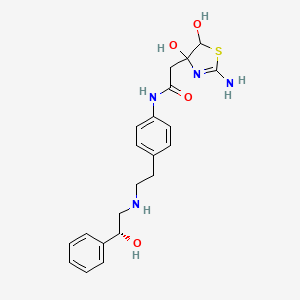
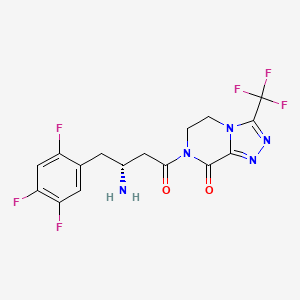
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
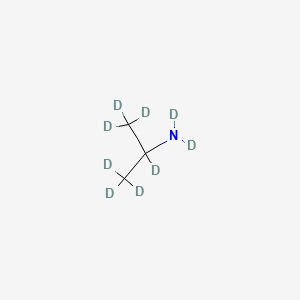
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
